N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-16-10-12(11-25(16)13-6-2-1-3-7-13)18-23-24-20(28-18)22-17(27)19-21-14-8-4-5-9-15(14)29-19/h1-9,12H,10-11H2,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMICSCIQXUFWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of itaconic acid derivatives with primary amines to form the pyrrolidinone ring.
Oxadiazole Ring Formation: The next step involves the cyclization of the intermediate with hydrazine derivatives to form the oxadiazole ring.
Benzothiazole Ring Formation: The final step involves the condensation of the oxadiazole intermediate with 2-aminobenzothiazole under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidinone rings.
Reduction: Reduction reactions can target the oxadiazole and benzothiazole rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Typical reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of carboxamide derivatives with heterocyclic scaffolds. Below is a detailed comparison with analogs reported in the literature.
Structural Analogues with Thiadiazole/Oxadiazole Hybrids
Biological Activity
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O2S |
| Molecular Weight | 373.42 g/mol |
| LogP | 2.6382 |
| Polar Surface Area | 63.41 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases.
Anticancer Activity
Recent studies have demonstrated the compound's potential anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:
- Breast Cancer : In vitro assays revealed that the compound significantly reduced colony formation in MDA-MB-231 breast cancer cells at concentrations as low as 1 µM .
- Pancreatic Cancer : Similar effects were observed in pancreatic cancer cell lines, indicating a broad spectrum of anticancer activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that it possesses moderate antibacterial activity against several strains of bacteria, which could be beneficial in developing new antimicrobial agents.
Case Study 1: Antitumor Efficacy
A study investigated the effects of the compound on tumor spheroids formed by MDA-MB-231 cells. The results showed a marked decrease in spheroid growth and viability upon treatment with the compound, supporting its potential use as a therapeutic agent in breast cancer treatment .
Case Study 2: Enzyme Inhibition
In another study, the compound was evaluated for its ability to inhibit Notum, a carboxylesterase involved in Wnt signaling regulation. The results indicated that the compound effectively restored Wnt signaling in cell-based assays, suggesting its role as a small-molecule inhibitor with implications for developmental biology and cancer therapy .
In Vitro Studies
In vitro assays have shown that this compound exhibits:
- IC50 Values : Varying IC50 values across different cell lines indicate selective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 1 |
| PANC-1 (Pancreatic) | 2 |
Structure-Activity Relationship (SAR)
The structure of the compound suggests that modifications to the oxadiazole and benzothiazole moieties can enhance biological activity. SAR studies are ongoing to identify optimal structural features that maximize efficacy against targeted pathways.
Q & A
What are the optimal synthetic routes for N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, considering yield and purity?
Basic Research Focus
The compound’s synthesis requires multi-step optimization. A general approach involves coupling 1,3,4-oxadiazole precursors with pyrrolidinone and benzothiazole moieties. For example, outlines a method using K₂CO₃ and DMF to facilitate nucleophilic substitution in oxadiazole-thiol intermediates, achieving yields >70% under ambient conditions . further demonstrates the use of CS₂ and hydrazine derivatives to form 1,3,4-oxadiazole rings, with recrystallization in DMSO/water (2:1) enhancing purity . Key steps include:
- Precursor activation : Use POCl₃ to promote cyclization (as in ) .
- pH control : Adjust to 8–9 with NH₃ to precipitate intermediates .
- Solvent selection : DMF or DMSO improves solubility of polar intermediates .
How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
Basic Research Focus
Comprehensive characterization involves:
- ¹H/¹³C NMR : Assign peaks for pyrrolidinone (δ 2.5–3.5 ppm, CH₂ groups) and benzothiazole (δ 7.5–8.5 ppm, aromatic protons) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrolidinone and oxadiazole) .
- HPLC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve stereochemistry (e.g., used single-crystal diffraction for a related benzimidazole analog) .
What strategies are effective in improving the compound’s solubility for in vitro bioactivity assays?
Advanced Research Focus
Poor solubility in aqueous buffers is a common challenge. Methodological solutions include:
- Co-solvent systems : Use DMSO/water (≤10% DMSO) or cyclodextrin inclusion complexes .
- Pro-drug design : Introduce ionizable groups (e.g., carboxylate esters) to enhance hydrophilicity, as seen in for pyridine derivatives .
- Micellar encapsulation : Employ surfactants like Tween-80 during dissolution .
How can contradictory bioactivity results across different cell-based assays be systematically addressed?
Advanced Research Focus
Discrepancies may arise from assay conditions or cellular models. Mitigation strategies:
- Dose-response validation : Test concentrations across a wider range (e.g., 0.1–100 µM) to rule out off-target effects .
- Cell line specificity : Compare results in primary vs. immortalized cells (e.g., used cancer cell lines with varying genetic backgrounds) .
- Metabolic stability assays : Use liver microsomes to assess compound degradation rates .
- Orthogonal assays : Validate hits with alternative methods (e.g., fluorescence-based vs. luminescence readouts) .
What computational approaches are recommended for predicting the compound’s binding affinity and selectivity toward target proteins?
Advanced Research Focus
Structure-activity relationship (SAR) studies benefit from:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs . highlights pyrimidine-carboxamide docking into ATP-binding pockets .
- MD simulations : Run 100-ns trajectories to assess binding stability (e.g., GROMACS or AMBER) .
- Pharmacophore modeling : Identify critical functional groups (e.g., oxadiazole for hydrogen bonding) using MOE or Phase .
How can researchers design analogs to optimize the compound’s pharmacokinetic profile while retaining bioactivity?
Advanced Research Focus
Rational analog design involves:
- Bioisosteric replacement : Substitute benzothiazole with benzoxazole to improve metabolic stability (as in ) .
- Heterocycle diversification : Replace pyrrolidinone with piperidinone to alter logP values .
- Prodrug strategies : Mask polar groups (e.g., esterify carboxylic acids) to enhance membrane permeability .
- In silico ADMET prediction : Use SwissADME or pkCSM to forecast absorption and toxicity .
What experimental controls are critical when assessing the compound’s enzyme inhibition potential?
Advanced Research Focus
To minimize false positives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
